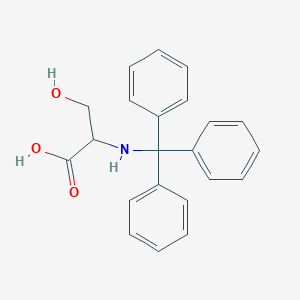

N-tritylserine

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H21NO3 |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

3-hydroxy-2-(tritylamino)propanoic acid |

InChI |

InChI=1S/C22H21NO3/c24-16-20(21(25)26)23-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23-24H,16H2,(H,25,26) |

InChI Key |

CAXCRXDCRBCENL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CO)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Tritylserine and Its Precursors

Direct N-Tritylation of Serine

Direct N-tritylation of serine presents a straightforward approach to obtaining N-tritylserine. However, the inherent challenges of this method, such as the poor solubility of serine in common organic solvents and the propensity of the tritylating agent to hydrolyze in aqueous media, have necessitated the development of refined protocols. google.com

Base-Mediated Tritylation Protocols (e.g., Pyridine (B92270), Triethylamine)

The traditional method for the N-tritylation of serine involves the use of trityl chloride (TrCl) in the presence of a base. smolecule.com Commonly employed bases include pyridine and triethylamine (B128534) (TEA). smolecule.comvulcanchem.com The reaction is typically carried out by dissolving serine in a suitable solvent, followed by the addition of the tritylating agent and the base. smolecule.com

The use of triethylamine in conjunction with chloroform (B151607) was an early approach, though it often resulted in low yields (25–50%) due to the rapid solvolysis of TrCl in the aqueous conditions required to dissolve the this compound product. smolecule.com Pyridine can also be used as both a base and a solvent in this reaction. vulcanchem.comgoogle.com The primary role of the base is to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the N-tritylated product. stackexchange.com However, the nucleophilicity of bases like triethylamine can lead to the formation of quaternary ammonium (B1175870) salts as a competing side reaction. stackexchange.com

A significant advancement in this area is the "one-pot" synthesis method. researchgate.net This procedure involves the in-situ formation of trimethylsilyl (B98337) (TMS) esters of the amino acid, which enhances solubility and reactivity. smolecule.comresearchgate.net For instance, reacting TMS-serine with TrCl in dimethylformamide (DMF) can yield this compound with high efficiency. smolecule.com

Table 1: Comparison of Base-Mediated N-Tritylation Protocols

| Base | Solvent | Key Features | Reported Yields | Reference(s) |

| Triethylamine | Chloroform | Early method, suffers from low yields due to TrCl solvolysis. | 25-50% | smolecule.com |

| Pyridine | Pyridine/DCM | Acts as both base and solvent. | Variable | smolecule.comvulcanchem.com |

| Triethylamine | DMF | Used in "one-pot" synthesis with TMS-protected serine for improved solubility and yield. | Up to 92% | smolecule.comresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Optimization Strategies for Yield and Purity

Several strategies have been developed to optimize the yield and purity of this compound. A key challenge is the poor solubility of the amino acid in organic solvents where the tritylating agent is most effective. google.com To address this, the use of amino acid esters, such as methyl or benzyl (B1604629) esters, as starting materials has been explored. google.comresearchgate.netuoa.gr These esters are more soluble in organic solvents, facilitating a more homogeneous reaction. google.com Following N-tritylation, the ester group is then hydrolyzed to yield the desired N-trityl amino acid. researchgate.netuoa.gr However, the hydrolysis of these sterically hindered N-trityl-alkyl esters can be difficult and may result in low yields. google.comresearchgate.net

Another effective optimization strategy involves the use of trimethylsilyl (TMS) protection of the carboxyl and hydroxyl groups of serine. researchgate.net This transient protection enhances the solubility of the amino acid in aprotic solvents and allows for preferential N-tritylation. researchgate.net Subsequent mild hydrolysis removes the silyl (B83357) groups, affording this compound in high yield and purity. researchgate.net The choice of solvent also plays a critical role; for example, using dimethylformamide (DMF) has been shown to improve reaction efficiency. smolecule.comresearchgate.net Purification of the final product is typically achieved through recrystallization or chromatography. smolecule.com

Metal-Catalyzed Tritylation Approaches

To overcome the limitations of traditional methods, metal-catalyzed approaches for N-tritylation have been investigated. These methods offer the potential for higher selectivity and yields under milder reaction conditions.

Exploration of Homogeneous Metallic Catalysis for Selective Tritylation

Homogeneous catalysis using metal salts or complexes in organic solvents has emerged as a promising method for the selective tritylation of functional groups. google.comwipo.int This approach is particularly advantageous for hydrophilic substrates like amino acids, which are typically not well-suited for homogeneous tritylation in organic solvents. google.com The use of metallic catalysts can facilitate the tritylation of amino acids with high yields, producing pertritylated amino acids, N-tritylamino acids, or amino acids tritylated only on the side chain. google.com For example, silver carboxylates have been shown to facilitate the tritylation of carboxylic acids with trityl chloride in dichloromethane (B109758), achieving yields of 85–90%. smolecule.com The catalytic effect of some metal ions is attributed to their ability to generate a high concentration of the effective triphenylmethylcarbenium ion and mobilize the hydroxyl proton, leading to rapid substitution reactions at room temperature. researchgate.net This method can be chemoselective, leaving other protecting groups like Fmoc unaffected. researchgate.net

Challenges in Hydrolysis of N-Trityl-Alkyl Esters to N-Trityl Amino Acids

While the use of alkyl esters of amino acids can circumvent solubility issues during the N-tritylation step, the subsequent hydrolysis of the N-trityl-alkyl esters to the corresponding N-trityl amino acids presents a significant challenge. google.com The bulky trityl group sterically hinders the ester linkage, making it resistant to hydrolysis. researchgate.netuoa.gr This steric hindrance often necessitates harsh reaction conditions, such as high temperatures and excess alkali, for saponification. uoa.gr Such conditions can lead to undesirable side reactions, including racemization and degradation of the tritylated amino acid. uoa.grnih.gov Consequently, this route often provides low yields of the desired N-trityl amino acid. google.com To mitigate these issues, alternative deprotection methods, such as enzymatic hydrolysis, have been explored. nih.gov Enzymatic approaches offer the advantage of milder conditions, which can help to avoid side reactions and preserve the stereochemical integrity of the amino acid. nih.gov

Advanced Reaction Pathways and Mechanistic Investigations of N Tritylserine

Nucleophilic Substitution Reactions Involving N-Tritylserine Derivatives

This compound and its derivatives are highly effective substrates in nucleophilic substitution reactions. The bulky N-trityl protecting group plays a crucial role in directing the stereochemical outcomes of these reactions, making them essential for the synthesis of chirally pure molecules.

Stereoconservative Transformations and Enantiopurity Retention

A key advantage of using this compound derivatives in nucleophilic substitution reactions is the capacity for stereoconservative transformations, which ensures the preservation of high enantiopurity. sit.edu.cnuliege.be This is particularly vital in the synthesis of biologically active compounds, where a specific stereoisomer is often required for efficacy. For example, this compound derivatives can be transformed into other orthogonally protected amino acids while maintaining the original stereocenter's configuration. sit.edu.cnuliege.be

A prominent application is in the synthesis of chiral aziridines. Beginning with L-serine methyl ester, the corresponding N-trityl derivative is formed and subsequently cyclized to produce (S)-methyl 1-tritylaziridine-2-carboxylate. mdpi.com This process involves activating the hydroxyl group, often through mesylation, which is then followed by an intramolecular nucleophilic attack from the nitrogen atom. The stereochemistry of the initial serine is preserved in the resulting aziridine (B145994) ring, rendering it a valuable chiral building block for subsequent synthetic steps. mdpi.comsci-hub.se The reduction of this aziridine ester using reagents like lithium aluminum hydride yields (S)-(1-tritylaziridin-2-yl)methanol, another versatile chiral intermediate. mdpi.com

The following table details the conversion of N-trityl serine methyl ester into a chiral aziridine derivative.

| Starting Material | Reagent(s) | Product | Yield | Stereochemistry |

|---|---|---|---|---|

| N-Trityl L-serine methyl ester | 1. Mesyl Chloride, Et₃N 2. LiAlH₄ | (S)-Methyl 1-tritylaziridine-2-carboxylate followed by (S)-(1-tritylaziridin-2-yl)methanol | High (96% for reduction step) | Retention |

Influence of Steric Hindrance from the Trityl Group on Reaction Kinetics and Mechanisms

The triphenylmethyl (trityl) group is known for its significant bulk, and this steric hindrance has a profound impact on the kinetics and mechanisms of reactions involving this compound derivatives. smolecule.comjackwestin.com In nucleophilic substitution reactions, the large trityl group can effectively shield the nitrogen atom and the α-carbon, thereby controlling the nucleophile's access to the electrophilic center. libretexts.org

This steric shielding typically slows the rate of S_N2 reactions. libretexts.org For a successful S_N2 reaction, the nucleophile must attack from the side opposite to the leaving group. The bulky trityl group can obstruct this approach, resulting in slower reaction rates compared to derivatives with smaller N-protecting groups. libretexts.orguomustansiriyah.edu.iq In certain instances, the steric hindrance is so significant that it can entirely prevent a reaction at a particular site. For example, in some palladium-catalyzed reactions, a bulky N-trityl group can hinder the efficient coordination of the nitrogen atom to the metal catalyst, thereby reducing the enantioselectivity of the reaction. mdpi.com

Conversely, this steric effect can be synthetically advantageous. It can direct reactions to other, less hindered positions within the molecule or favor specific reaction pathways. The steric bulk can prevent unwanted side reactions at the nitrogen atom, thus improving the selectivity of transformations at the hydroxyl or carboxyl groups of the serine backbone. uminho.pt The influence of steric hindrance is a critical consideration in the strategic planning of synthetic routes using this compound, as it dictates both the feasibility and outcome of nucleophilic substitution reactions. researchgate.netnih.gov

Mitsunobu Reaction Applications of this compound

The Mitsunobu reaction is a highly effective method in organic synthesis for the stereospecific conversion of primary and secondary alcohols into a wide range of other functional groups, such as esters and amides. organic-chemistry.orgthermofisher.com With its primary hydroxyl group, this compound is an ideal substrate for these transformations.

Formation of Esters and Amides from this compound and Alcohols/Amines

This compound esters are frequently employed in Mitsunobu reactions to introduce new functionalities. tudublin.ie The reaction typically involves treating the this compound ester with a nucleophile in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

For the synthesis of amides, nitrogen-based nucleophiles are used. These nucleophiles must be sufficiently acidic (generally with a pKa < 13) to protonate the betaine (B1666868) intermediate that forms from the phosphine and the azodicarboxylate. organic-chemistry.orgwikipedia.orgtcichemicals.com N-substituted sulfonamides, for example, have been successfully utilized as nitrogen nucleophiles in Mitsunobu reactions with N-trityl L-serine esters to generate orthogonally protected α,β-diaminopropionic acids in high yields. tudublin.ie For instance, reacting N-trityl L-serine methyl ester with N-(tert-butoxycarbonyl)-p-toluenesulfonamide (Ts-NH-Boc) under standard Mitsunobu conditions (DEAD, PPh₃, THF) yields the corresponding protected diaminopropionic acid derivative. tudublin.ie

The data table below provides examples of Mitsunobu reactions with N-trityl serine esters.

| N-Trityl Serine Ester | Nucleophile | Reagents | Product | Yield |

|---|---|---|---|---|

| N-Trityl L-serine methyl ester | Ts-NH-Boc | DEAD, PPh₃, THF | Methyl 2-(N-trityl)amino-3-(N-Boc-N-tosyl)aminopropanoate | 75% |

| N-Trityl L-serine allyl ester | Ts-NH-Boc | DEAD, PPh₃, THF | Allyl 2-(N-trityl)amino-3-(N-Boc-N-tosyl)aminopropanoate | 72% |

Mechanistic Aspects of Stereochemical Inversion at the Stereocenter

A defining characteristic of the Mitsunobu reaction is the inversion of configuration at the stereogenic center where the hydroxyl group is located. organic-chemistry.orgnih.govchemistrysteps.com This is a direct consequence of the reaction proceeding through an S_N2 mechanism. wikipedia.orgbeilstein-journals.org

The mechanism is initiated by the reaction of triphenylphosphine with DEAD, forming a phosphonium (B103445) salt intermediate. wikipedia.orgnih.gov The alcohol, in this case, the hydroxyl group of the this compound derivative, then attacks this intermediate to form an alkoxyphosphonium salt. This step activates the hydroxyl group, converting it into an effective leaving group. organic-chemistry.orgnih.gov The nucleophile, which is deprotonated by the betaine intermediate, then executes a backside attack on the carbon atom attached to the alkoxyphosphonium group. nih.govchemistrysteps.com This S_N2 displacement leads to the formation of the new carbon-nucleophile bond with a complete inversion of stereochemistry at that carbon. nih.govbeilstein-journals.org

This reliable stereochemical inversion has established the Mitsunobu reaction as an indispensable tool for controlling stereochemistry in the synthesis of complex molecules and natural products. organic-chemistry.orgnih.gov When applied to this compound derivatives, it facilitates the conversion of the L-serine configuration to a D-configuration at the β-carbon in the product, a highly valuable transformation in peptide and medicinal chemistry. researchgate.net

β-Elimination Reactions of this compound Derivatives

β-Elimination reactions involve the removal of two substituents from adjacent carbon atoms, resulting in the formation of a double bond. libretexts.orgcurlyarrows.com In the field of amino acid chemistry, the β-elimination of serine derivatives is a standard method for synthesizing dehydroalanine (B155165) (Dha), an unsaturated amino acid present in various natural products and a useful synthetic intermediate. wikipedia.orgnih.gov

The reaction typically requires the activation of the β-hydroxyl group of serine, followed by a base-mediated elimination. However, attempts to conduct β-elimination on N-trityl serine methyl ester have highlighted the significant influence of the bulky trityl group. uminho.pt In a notable study, an attempt at β-elimination on Trt-Ser-OMe did not yield the expected dehydroalanine derivative. uminho.pt Instead, the reaction led to the acylation of the hydroxyl group. uminho.pt This result indicates that the steric hindrance from the trityl group prevented the molecule from adopting the necessary conformation for the elimination to occur. uminho.pt The study suggested that for the dehydration to proceed efficiently, a second acyl group on the nitrogen atom may be required to increase the acidity of the α-proton and serve as a driving force for the elimination. uminho.pt The bulky trityl group alone does not adequately facilitate this pathway and can sterically obstruct the approach of the reagents required for the elimination process. uminho.ptlibretexts.org

Formation of Dehydroamino Acid Derivatives (e.g., Dehydroalanine)

The β-elimination of serine derivatives to form dehydroalanine is a significant transformation in peptide chemistry. This reaction is often facilitated by converting the hydroxyl group of serine into a better leaving group. While direct dehydration of this compound can be challenging, the formation of dehydroamino acid derivatives from N-acylserine precursors is a well-established method. The process typically involves the activation of the β-hydroxyl group, followed by base-mediated elimination.

For instance, N-acyl dehydroalanine derivatives can be synthesized from serine by dehydration using reagents that activate the hydroxyl group. wikipedia.org The resulting dehydroalanine residue is an electrophilic species due to the α,β-unsaturated carbonyl system, making it susceptible to reactions with nucleophiles. wikipedia.org This reactivity is harnessed in various synthetic applications, including the preparation of lanthionine (B1674491). wikipedia.org

The synthesis of dehydroamino acids can also be achieved through methods like the treatment of β-hydroxy-α-amino acids with dichloroacetyl chloride and a tertiary amine base. researchgate.net In the context of peptide synthesis, water-soluble carbodiimides, such as EDC, in the presence of copper(I) chloride (CuCl), can be used for the dehydration of threonine residues to dehydrobutyrine, a higher homolog of dehydroalanine. researchgate.net The proposed mechanism involves the activation of the hydroxyl group by EDC, followed by β-elimination. researchgate.net

Furthermore, the conversion of cysteine residues to dehydroalanine can be accomplished using reagents like 2-nitro-5-thiocyanatobenzoic acid (NTCB), which modifies the cysteine to an S-cyano-cysteine, a species prone to β-elimination. nih.gov

| Precursor | Reagent/Method | Product | Reference |

| N-Acylserine | Dehydrating agents | N-Acyl dehydroalanine | wikipedia.org |

| β-Hydroxy-α-amino acids | Dichloroacetyl chloride/tertiary amine | Dehydroamino acid | researchgate.net |

| Threonine residue in peptide | EDC/CuCl | Dehydrobutyrine residue | researchgate.net |

| Cysteine residue in protein | NTCB | Dehydroalanine residue | nih.gov |

Steric and Electronic Effects Governing Elimination Pathways

The efficiency and outcome of β-elimination reactions are significantly influenced by both steric and electronic factors. The nature of the protecting groups on the amine and carboxyl functionalities, as well as the substituents on the β-carbon, play a crucial role in determining the reaction pathway.

Steric Effects: The bulky trityl group on the nitrogen atom of this compound can sterically hinder the approach of reagents and influence the conformation of the molecule, which in turn affects the rate and feasibility of elimination. In some cases, the steric bulk of the N-protecting group can be exploited to favor a particular reaction pathway. For example, the use of a bulky second protecting group on the nitrogen atom can facilitate β-elimination. uminho.pt Conversely, significant steric repulsion between ligands and substituents can increase the energy barrier for elimination. wikipedia.org

Electronic Effects: The electronic nature of the substituents has a profound impact on the stability of the transition state during elimination. Electron-withdrawing groups on the nitrogen or at the β-position can facilitate elimination by increasing the acidity of the α-proton and stabilizing the developing negative charge in an E1cb-like mechanism. More electron-deficient metal centers also increase the likelihood of β-alkyl elimination in organometallic contexts. wikipedia.org Conversely, electron-donating groups can disfavor elimination. The stereochemical arrangement of the molecule is also critical, with anti-periplanar geometry being the preferred arrangement for E2 eliminations. iitk.ac.in This allows for optimal orbital overlap in the transition state. iitk.ac.in

| Factor | Influence on β-Elimination | Example | Reference |

| Steric Hindrance | Can hinder or facilitate elimination depending on the specific reaction. | A bulky N-protecting group can promote elimination. | uminho.pt |

| Electron-withdrawing Groups | Favor elimination by stabilizing the transition state. | Increased acidity of the α-proton. | wikipedia.org |

| Electron-donating Groups | Disfavor elimination. | Reduced stability of the transition state. | |

| Stereochemistry | Anti-periplanar geometry is preferred for E2 elimination. | Allows for lower energy staggered conformation. | iitk.ac.in |

Role of N,N-Diprotection in Facilitating β-Elimination

The introduction of a second protecting group on the nitrogen atom of a serine derivative, creating an N,N-diprotected species, has been shown to be a highly effective strategy for promoting β-elimination to form dehydroalanine derivatives. This approach is particularly useful when single N-protection is insufficient to drive the reaction efficiently.

The presence of two electron-withdrawing groups on the nitrogen atom significantly increases the acidity of the α-proton, making it more susceptible to deprotonation by a base. This facilitates the elimination of the β-leaving group. A common and effective combination is the use of an N-acyl group in conjunction with a tert-butoxycarbonyl (Boc) group. The N,N-diprotected dehydroamino acid esters can be synthesized in high yields by treating N-protected serine esters with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). rsc.org

In a study involving an N-trityl serine derivative, an attempt at β-elimination resulted only in the formation of the O-Boc protected product, highlighting that the steric hindrance of the trityl group can prevent further reaction at the nitrogen. uminho.pt This suggests that a second acyl group is crucial for driving the elimination. uminho.pt The increased bulk at the nitrogen atom in N,N-diacylated derivatives assists the elimination step, leading to the corresponding dehydrated product in nearly quantitative yields. uminho.pt The mechanism is believed to proceed through the formation of a tert-butylcarbonate intermediate, which then undergoes β-elimination. uminho.pt

| N-Protection Strategy | Outcome of β-Elimination Attempt | Rationale | Reference |

| N-Trityl only | O-Boc formation, no elimination | Steric hindrance of the trityl group prevents N,N-diprotection. | uminho.pt |

| N-Acyl, N-Boc | High yield of dehydroamino acid | Increased acidity of α-proton and steric assistance from the bulky N,N-diprotection. | uminho.ptrsc.org |

Reactions with Peptide Coupling Agents (e.g., BOP)

Synthesis of Activated Esters and Lactones

This compound can be reacted with peptide coupling agents, such as BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), to generate activated species that are precursors for various synthetic transformations. smolecule.com The reaction of N-trityl amino acids with BOP has been shown to be an efficient method for the synthesis of tert-butyl esters and β-lactones. smolecule.comglobalresearchonline.net

The formation of these products is a testament to the reactivity of the activated intermediate generated by the BOP reagent. BOP activates the carboxyl group of this compound, making it susceptible to nucleophilic attack. ontosight.ai In the case of β-lactone formation from N-trityl serine and threonine, this method provides high yields. researchgate.net These lactones are valuable intermediates in organic synthesis. The use of BOP reagent is particularly advantageous in forming amide bonds, especially in cases of difficult couplings. globalresearchonline.net

Ring-Opening Reactions of Serine-Derived Cyclic Sulfamidates

Cyclic sulfamidates derived from serine are versatile electrophilic intermediates in organic synthesis. Their ring-opening reactions with various nucleophiles provide access to a wide range of functionalized amino acid derivatives.

Regioselective Ring Opening by Nucleophiles

The ring-opening of serine-derived cyclic sulfamidates is often highly regioselective, with nucleophilic attack occurring preferentially at the carbon atom adjacent to the oxygen. researchgate.net This regioselectivity allows for the controlled synthesis of β-substituted α-amino acids. A variety of nucleophiles, including hard nucleophiles like sodium aryloxides (ArONa), have been successfully employed in these reactions. rsc.org The reaction with ArONa provides access to N-protected β-aryloxy-α-amino acids with complete retention of enantiopurity. rsc.org

The reactivity of these cyclic sulfamidates is influenced by the protecting groups on the nitrogen atom. N-protected sulfamidates are generally more reactive than their unprotected counterparts. unirioja.es The accumulation of negative charge on the NSO₃ moiety in the transition state, particularly when the sulfonamide NH is deprotonated, can significantly raise the activation barrier for nucleophilic attack. nih.gov Conversely, ester groups at the carboxylic position tend to favor ring-opening. unirioja.esnih.gov

The scope of nucleophiles used in these reactions is broad and includes β-keto esters, β-keto ketones, and dimethyl malonate. dntb.gov.ua Polyfluorinated alkoxides have also been used as nucleophiles to access chiral β- and γ-amino ethers and α-amino esters. nih.govfigshare.com These reactions underscore the utility of serine-derived cyclic sulfamidates as valuable building blocks in the asymmetric synthesis of complex molecules.

| Nucleophile | Product of Ring-Opening | Reference |

| Sodium aryloxides (ArONa) | N-Protected β-aryloxy-α-amino acids | rsc.org |

| β-Keto esters | β-Substituted alanines | dntb.gov.ua |

| β-Keto ketones | β-Substituted alanines | dntb.gov.ua |

| Dimethyl malonate | β-Substituted alanines | dntb.gov.ua |

| Polyfluorinated alkoxides | β- and γ-Amino ethers, α-amino esters | nih.govfigshare.com |

| Thiocarbohydrates | β-Thio-substituted alanines | unirioja.es |

Competition with β-Elimination Pathways

In the synthetic manipulation of serine derivatives, β-elimination represents a significant and often undesirable competing reaction pathway. This process leads to the formation of a dehydroalanine residue, which can compromise the yield and purity of the target molecule. For this compound, the interplay between desired transformations (such as nucleophilic substitution at the hydroxyl group) and β-elimination is governed by several factors, most notably the steric and electronic nature of the protecting groups and the reaction conditions employed.

The mechanism of β-elimination in serine derivatives is typically initiated by a base, which abstracts the acidic proton from the α-carbon. Concurrently, the hydroxyl group (or a derivative thereof, such as a phosphate (B84403) or sulfonate ester) departs from the β-carbon as a leaving group. This concerted or stepwise process results in the formation of a carbon-carbon double bond, yielding the dehydroalanine derivative. rsc.orgresearchgate.net The presence of electron-withdrawing groups on the nitrogen atom can increase the acidity of the α-proton, thereby facilitating this elimination pathway. researchgate.net

Research into the reactivity of this compound has provided specific insights into this competition. In an investigation aimed at inducing β-elimination from a N-trityl serine methyl ester (Trt-Ser-OMe), the reaction did not yield the expected dehydroalanine derivative. Instead, the reaction resulted solely in the O-acylated product, Trt-Ser(O-Boc)-OMe, when treated with di-tert-butyl dicarbonate. uminho.pt This outcome suggests that the steric bulk of the trityl group on the nitrogen atom hinders the approach of reagents to the nitrogen, preventing the formation of a second N-acyl group which is believed to be a crucial driving force for the elimination. uminho.pt The absence of dehydration indicates that for β-elimination to be favored, a more potent electronic activation, such as the presence of a second acyl group on the nitrogen, is necessary to increase the acidity of the α-proton and promote the elimination cascade. uminho.pt

The competition is not unique to simple chemical transformations and is a well-documented side reaction in solid-phase peptide synthesis. For instance, phosphoserine derivatives are known to undergo β-elimination under the basic conditions required for Fmoc-group removal, such as treatment with piperidine. rsc.org While this compound itself is not typically used directly in standard Fmoc-based peptide synthesis due to the acid-lability of the trityl group, the principles governing β-elimination in other protected serine analogues are relevant. Forcing conditions or the use of strong bases generally favor the elimination pathway over substitution. nih.govchemguide.co.uk

The choice of leaving group at the β-position is also critical. While the hydroxyl group itself is a poor leaving group, its conversion to a better leaving group (e.g., a tosylate, mesylate, or phosphate) makes the serine derivative more susceptible to both nucleophilic substitution and β-elimination. The balance between these two pathways then depends heavily on the nature of the nucleophile/base being used. libretexts.orglibretexts.org Strong, hindered bases tend to favor E2 elimination, whereas less basic, good nucleophiles favor SN2 substitution. libretexts.orgleah4sci.com

The table below summarizes experimental findings and general principles related to the competing pathways for this compound and related serine derivatives.

Table 1: Competing Reaction Pathways for Serine Derivatives

| Substrate | Reagents/Conditions | Intended Pathway | Observed Outcome | Primary Reason for Outcome | Reference(s) |

| Trt-Ser-OMe | (Boc)₂O, DMAP | β-Elimination | O-acylation (Trt-Ser(O-Boc)-OMe) | Steric hindrance from the Trityl group prevents N,N-diacylation, which is needed to drive elimination. | uminho.pt |

| Fmoc-Ser(PO(OBzl)OH)-OH | Piperidine (Fmoc deprotection) | Fmoc removal | β-Elimination to dehydroalanine | Base-lability of the phosphate triester and increased acidity of the α-proton. | rsc.org |

| Glycosylated Threonine derivatives | Forcing conditions (e.g., excess NMM) | Peptide coupling | β-Elimination | Threonine derivatives are more prone to elimination than epimerization under harsh basic conditions. | nih.gov |

| R₂CH-X (Secondary Halide) | Strong, non-nucleophilic bases (e.g., t-BuOK) | Nucleophilic Substitution | E2 Elimination | The strength and steric bulk of the base favor proton abstraction over nucleophilic attack. | chemguide.co.uklibretexts.org |

| β-MeCys derivative | Schmidt conditions (aq. NaHCO₃) | Nucleophilic Substitution | Competitive β-elimination | Diminished nucleophilic reactivity of the β-substituted cysteine derivative favors the elimination side reaction. | nih.gov |

Note: This table is interactive. You can sort and filter the data by clicking on the column headers.

Strategic Applications of N Tritylserine in Peptide and Complex Molecule Synthesis

Role as an N-Terminal Protecting Group in Peptide Chemistry

In the intricate process of peptide synthesis, protecting reactive functional groups is paramount to prevent unwanted side reactions. The N-trityl group of N-tritylserine provides temporary protection for the alpha-amino group. smolecule.com The trityl group is one of the most common protecting groups used in solid-phase synthesis. thegpm.org This protection strategy is a key component of a broader methodology that enables the sequential addition of amino acids to build a specific peptide chain. thermofisher.com The use of the trityl group for Nα-protection, in combination with base-labile side-chain protecting groups, represents a method for assembling peptides under mild conditions. csic.es

Solid-Phase Peptide Synthesis (SPPS) is the dominant methodology for creating synthetic peptides, with the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy being the most widely adopted approach. bachem.comnih.govscielo.org.mx This strategy relies on an "orthogonal" protection scheme, where the temporary Nα-protecting group (Fmoc) and the permanent side-chain protecting groups (like tBu) can be removed under different, non-interfering conditions. iris-biotech.deresearchgate.net The Fmoc group is base-labile, typically removed with piperidine, while tBu and other side-chain groups are acid-labile, cleaved with strong acid like trifluoroacetic acid (TFA) at the end of the synthesis. thermofisher.comiris-biotech.de

The N-trityl group, being highly sensitive to acid, aligns well with the final deprotection step in the Fmoc/tBu strategy. ug.edu.pl While Fmoc is the standard for temporary Nα-protection during chain elongation, N-trityl protected amino acids like this compound are particularly useful for specific applications within this framework. For instance, they can be used in the synthesis of protected peptide fragments on highly acid-sensitive resins like the 2-chlorotrityl chloride resin. peptide.com The final cleavage from the resin and removal of side-chain protecting groups like tBu and the N-Trt group occurs simultaneously upon treatment with a standard TFA cocktail. iris-biotech.de

A key advantage of the trityl group is its tunable acid lability, which allows for selective removal under conditions that leave other protecting groups intact. This concept, known as orthogonality, is crucial for synthesizing complex peptides with modifications like branching or cyclization. iris-biotech.depeptide.com The N-Trt group is significantly more acid-labile than other common acid-cleavable groups like tert-butyl (tBu) and N-Boc (tert-butyloxycarbonyl). ug.edu.plresearchgate.net

The selective cleavage of the N-Trt group can be achieved using very dilute acid solutions, conditions under which tBu and Boc groups remain stable. researchgate.net For example, a 1% solution of TFA in a non-polar solvent like dichloromethane (B109758) (DCM) can effectively remove the Trt group, while leaving tBu ethers on serine or threonine side chains untouched. sigmaaldrich.com This orthogonality allows for site-specific modification of a peptide while it is still attached to the solid support.

The table below summarizes various conditions for the selective removal of trityl and related protecting groups, highlighting the principle of orthogonality in modern peptide chemistry.

| Protecting Group | Cleavage Reagent | Conditions | Stable Protecting Groups | Source |

|---|---|---|---|---|

| Trityl (Trt) on N-terminus/Side-chain (Ser, His, Cys) | 1-2% TFA in DCM | Multiple short treatments (e.g., 3-5 x 2-5 min) | Fmoc, tBu, Boc, Pbf | researchgate.netsigmaaldrich.com |

| Methoxytrityl (Mmt) | 0.6 M HOBt in DCM/TFE (1:1) or 1% TFA in DCM | ~1 hour or multiple short treatments | Fmoc, tBu, Trt (partially) | sigmaaldrich.com |

| Methyltrityl (Mtt) | 1% TFA in DCM or 30% HFIP in DCM | Multiple treatments (e.g., 3 x 5 min) | Fmoc, tBu, Boc | iris-biotech.deresearchgate.net |

| tert-Butyl (tBu) | 95% TFA in water | 1-2 hours (final cleavage) | - | iris-biotech.deug.edu.pl |

| 9-fluorenylmethoxycarbonyl (Fmoc) | 20% Piperidine in DMF | 5-20 minutes (stepwise deprotection) | Trt, tBu, Boc | scielo.org.mxiris-biotech.de |

Note: DCM: Dichloromethane, TFA: Trifluoroacetic acid, TFE: Trifluoroethanol, HOBt: Hydroxybenzotriazole, HFIP: Hexafluoroisopropanol, DMF: Dimethylformamide.

Compatibility with Fmoc/tBu Solid-Phase Peptide Synthesis Strategies

Building Block for Unnatural Amino Acids and Peptidomimetics

Unnatural amino acids (UAAs) are non-proteinogenic amino acids that serve as powerful tools in drug discovery and protein engineering. nih.govenamine.netdimensioncap.com this compound is a valuable chiral precursor for the synthesis of various UAAs and peptidomimetics—compounds that mimic the structure and function of natural peptides. smolecule.com Its stereochemistry is conserved in many transformations, making it an excellent starting material for creating complex, stereochemically defined molecules. uliege.be

Lanthionines are thioether-bridged analogues of cystine that are characteristic features of lantibiotics, a class of antimicrobial peptides. researchgate.netresearchgate.net These bridges provide significant conformational rigidity and are more chemically robust than disulfide bonds. soton.ac.uk this compound is a key starting material for the stereospecific synthesis of orthogonally protected lanthionines. uliege.beucl.ac.ukresearchgate.net

The general strategy involves converting the hydroxyl group of this compound into a good leaving group, often by transforming it into a β-iodoalanine derivative. researchgate.netcapes.gov.br This electrophilic intermediate then reacts with the thiol group of a protected cysteine derivative in a nucleophilic substitution reaction to form the thioether linkage. researchgate.netresearchgate.net The bulky N-trityl group plays a crucial role by sterically hindering α-proton abstraction, which minimizes side reactions like elimination to dehydroalanine (B155165) and subsequent uncontrolled Michael addition that could lead to a mixture of diastereomers. researchgate.net This approach has been successfully applied to synthesize orthogonally protected lanthionines and cyclolanthionines suitable for peptide synthesis with high yields and excellent stereochemical control. researchgate.netresearchgate.net

However, the synthesis of lanthionine (B1674491) from trityl-protected β-iodoalanines can sometimes be prone to rearrangement via an aziridine (B145994) intermediate, leading to the formation of norlanthionines as a major byproduct. capes.gov.brucl.ac.uk Careful control of reaction conditions, such as performing the iodination at low temperatures, can favor the desired lanthionine product. ucl.ac.uk

| Reactants | Key Reagent/Strategy | Product | Yield | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|

| N-trityliodoalanine ester + Protected Cysteine | Nucleophilic substitution | Orthogonally protected Lanthionine | 81–88% | >98% | researchgate.netresearchgate.net |

| N-trityliodoalanine ester + Protected D-Cysteine | Nucleophilic substitution | Orthogonally protected Lanthionine | 81–88% | >98% | researchgate.netresearchgate.net |

| N-trityliodoalanine ester + Protected D-Penicillamine | Nucleophilic substitution | Orthogonally protected Thioether Adduct | 81–88% | >98% | researchgate.netresearchgate.net |

The orthogonally protected lanthionines synthesized from this compound are ideal building blocks for constructing cyclic peptides on a solid support. researchgate.netresearchgate.net Peptide cyclization is a common strategy to increase metabolic stability, receptor affinity, and bioavailability. peptide.com The thioether linkage of lanthionine provides a stable and conformationally constrained bridge. soton.ac.uk

In one approach, an orthogonally protected lanthionine unit, derived from this compound, is incorporated into a peptide chain during SPPS. researchgate.net After assembling the linear peptide, the protecting groups on the lanthionine's termini (e.g., Alloc and allyl groups) can be chemoselectively removed on-resin, followed by a regio- and stereoselective cyclization to form the desired lanthionine-bridged peptide. researchgate.net This methodology has been used to synthesize analogues of nisin, a complex lantibiotic, demonstrating the power of this compound-derived building blocks in creating intricate peptide architectures. ucl.ac.ukresearchgate.net

Synthesis of Lanthionine and Nor-Lanthionine Bridges

Precursor in Asymmetric Synthesis

The utility of this compound extends beyond peptide chemistry into the broader field of asymmetric synthesis, where a chiral molecule is used to direct the formation of a new stereocenter. nuph.edu.uamdpi.comrsc.org this compound and its derivatives serve as versatile chiral precursors for a range of valuable molecules.

For example, this compound can be converted into N-trityl serine β-lactone. dntb.gov.ua These strained four-membered rings are highly reactive intermediates that can undergo regioselective ring-opening with various nucleophiles to produce a wide array of functionalized, non-proteinogenic α-amino acids while preserving the original stereochemistry. uliege.beacs.org This method provides a stereoconservative route to γ-functionalized amino acids with yields often ranging from 70-80%. smolecule.com Furthermore, this compound esters have been shown to undergo efficient Mitsunobu reactions, a powerful tool for forming carbon-heteroatom bonds with high stereochemical control. capes.gov.bracs.org These reactions open pathways to other complex chiral building blocks essential for medicinal chemistry and the development of novel therapeutic agents. smolecule.comresearchgate.net

Enantioselective Transformations utilizing Serine Chirality

The inherent chirality of serine is a valuable feature in enantioselective synthesis, a process that favors the formation of a specific enantiomer of a chiral product. wikipedia.org When serine is protected with a bulky trityl group to form this compound, its stereocenter can be used to direct the stereochemical outcome of subsequent reactions. This approach, known as chiral pool synthesis, utilizes a readily available chiral starting material to build more complex chiral molecules. wikipedia.org

A key strategy involves converting the hydroxyl group of this compound esters into a good leaving group, such as a mesylate or tosylate. This activated intermediate can then undergo intramolecular cyclization to form a chiral N-tritylaziridine-2-carboxylic ester. This transformation proceeds with high stereochemical fidelity, effectively transferring the chirality from the starting serine molecule to the aziridine product. For instance, N-trityl-D-serine methyl ester can be converted to methyl 1-tritylaziridine-2-carboxylate in high yield (88%) and with excellent optical purity (>99%). The resulting chiral aziridines are versatile intermediates for synthesizing various α- and β-amino acids.

Furthermore, the trityl group's steric bulk plays a crucial role. It not only protects the amine but also influences the reaction environment, preventing side reactions like α-proton abstraction. sigmaaldrich.com This allows for specific transformations at other parts of the molecule while preserving the original stereocenter's integrity. sigmaaldrich.comacs.org

Development of Optically Pure Derivatives

The use of this compound is fundamental in the synthesis of a wide range of optically pure derivatives, which are crucial in medicinal chemistry and drug development. acs.orgsmolecule.com The this compound scaffold allows for stereoconservative reactions, meaning the chirality of the original serine is maintained throughout the synthetic sequence. acs.org

One significant application is the synthesis of γ-functionalized amino acids. By using this compound derivatives, researchers can introduce various functional groups at the γ-position while maintaining orthogonal protection, which allows for selective deprotection and further modification at different sites of the molecule. acs.orgsit.edu.cn Another important transformation is the Mitsunobu reaction, which, when applied to this compound esters, allows for the efficient formation of esters or amides with an inversion of configuration at the stereocenter. smolecule.com

The synthesis of β-lactones from this compound is another key area. smolecule.commolaid.com For example, using coupling agents like BOP (benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) facilitates the creation of N-trityl serine-β-lactones. smolecule.comacs.org These β-lactones are highly reactive and can be opened by various nucleophiles to produce a diverse array of stereochemically pure amino acids. molaid.comacs.org

The following table summarizes examples of optically pure derivatives synthesized from this compound and their synthetic utility.

| Starting Material | Key Transformation | Resulting Derivative | Application |

| N-trityl-D-serine methyl ester | Mesylation and intramolecular cyclization | Methyl 1-tritylaziridine-2-carboxylate | Intermediate for chiral α- and β-amino acids |

| This compound ester | Mitsunobu reaction | Inverted ester or amide product smolecule.com | Synthesis of complex peptides smolecule.com |

| This compound | Reaction with BOP reagent | N-trityl serine-β-lactone smolecule.comacs.org | Synthesis of novel, stereochemically pure amino acids molaid.com |

| (R)-N-tritylaziridine-2-carboxylate | Deprotection and re-protection | (R)-N-Benzyloxycarbonyl-aziridine-2-carboxylate | Intermediate for chiral diamines |

Contributions to Macrocyclic Compound Synthesis

This compound is a critical building block in the synthesis of macrocyclic compounds, which are large ring structures often found in natural products with significant biological activity. mdpi.commdpi.com The template effect, where a metal ion or other species organizes the precursor components, is a common strategy in macrocycle synthesis, and this compound derivatives are often employed in these complex constructions. e-bookshelf.de

The solid-phase synthesis of macrocyclic peptide precursors often incorporates this compound. mdpi.com In this method, amino acids, including trityl-serine, are sequentially coupled to a resin support. mdpi.com After assembling the linear peptide chain, it is cleaved from the resin and then cyclized in solution to form the final macrocycle. mdpi.com This approach was used in the synthesis of a precursor for Ustat A, a complex macrocyclic peptide. mdpi.com

Functionalization Strategies for Complex Molecular Frameworks

Once the core macrocyclic scaffold, such as the triserine (B1365512) trilactone, is synthesized, it can be functionalized by attaching various chemical groups to create complex molecular frameworks with specific properties. acs.orgthieme-connect.com The development of an efficient synthesis for the trilactone core has enabled the practical attachment of chelating groups other than the catecholamides found in natural enterobactin (B1671361). acs.orglookchem.com

A key example is the synthesis of "hopobactin," an enterobactin analogue. acs.org In this molecule, three 3-hydroxy-1-methyl-2(1H)-pyridinonate (3,2-HOPO) moieties are attached to the triserine trilactone scaffold. acs.orgresearchgate.net This was the first enterobactin analogue to retain the trilactone core but employ different chelating groups. acs.org This strategy of modifying the functional groups attached to the macrocyclic framework is essential for developing new compounds, such as siderophore analogues for potential therapeutic or diagnostic applications. lookchem.com The introduction of N-heterocycles like imidazole (B134444) or triazole is another strategy to modify macrocycles, enhancing their ability to coordinate with metal cations. mdpi.commdpi.com

Methodology Development in Organic Synthesis

The use of this compound and its derivatives has spurred the development of new methodologies in organic synthesis. smolecule.com Its unique properties—a chiral center, a protected amine, and a reactive hydroxyl group—make it a valuable substrate for exploring novel reactions and reagents. sigmaaldrich.comsmolecule.com

Research into Novel Synthetic Routes and Reagents

The challenges associated with the tritylation of serine itself, such as poor solubility and solvolysis of the trityl chloride reagent in aqueous media, prompted research into better synthetic conditions. smolecule.com This led to refined protocols using organic solvents and bases like triethylamine (B128534) to achieve higher yields. smolecule.com Furthermore, the development and application of specific coupling reagents, like BOP, have been optimized for reactions with sterically hindered N-trityl amino acids, enabling the efficient synthesis of derivatives like t-butyl esters and β-lactones. smolecule.comacs.org These methodological improvements have expanded the toolkit available to synthetic chemists for peptide and complex molecule synthesis. smolecule.com

Spectroscopic and Stereochemical Characterization in Research Contexts

Spectroscopic Analysis of Reaction Intermediates and Productsnih.gov

Spectroscopic techniques are indispensable for the structural elucidation of molecules derived from N-tritylserine. These methods allow for the detailed analysis of reaction products and any transient intermediates, confirming their identity and stereochemical configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds. qd-latam.com In the context of this compound derivatives, ¹H and ¹³C NMR are routinely used to establish connectivity and relative stereochemistry.

Key NMR parameters used for stereochemical assignment include:

Chemical Shifts (δ) : The electronic environment of a nucleus determines its chemical shift. Diastereotopic protons—protons that are not interchangeable by rotation or symmetry operations—will have different chemical shifts, which can indicate the presence of multiple stereoisomers. wordpress.com

Coupling Constants (J) : The magnitude of the coupling constant between two adjacent protons (vicinal coupling) is dependent on the dihedral angle between them, as described by the Karplus relationship. organicchemistrydata.org By measuring these ³J coupling constants, chemists can deduce the relative stereochemistry of adjacent chiral centers. For instance, larger coupling constants (typically 8-13 Hz) often suggest an anti-periplanar relationship between protons, while smaller values (2-5 Hz) suggest a syn-clinal (gauche) relationship.

Nuclear Overhauser Effect (NOE) : NOE is a through-space interaction that is dependent on the distance between nuclei (proportional to 1/r⁶). wordpress.com Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can identify protons that are close to each other in space, providing crucial information for assigning relative stereochemistry and determining the conformation of cyclic or sterically constrained this compound derivatives. wordpress.comlongdom.org

| NMR Technique | Parameter | Information Gained | Typical Application for this compound Derivatives |

|---|---|---|---|

| ¹H NMR | Coupling Constants (³J) | Dihedral angles between adjacent protons (Karplus relationship). organicchemistrydata.org | Determining the relative configuration (syn/anti) of substituents on the carbon backbone. |

| ¹H NMR | Chemical Shifts (δ) | Electronic environment and presence of diastereotopic nuclei. wordpress.com | Distinguishing between diastereomers and identifying the influence of nearby functional groups. |

| 2D NOESY | NOE Correlation | Through-space proximity of protons (within ~5 Å). wordpress.com | Confirming relative stereochemistry and analyzing the preferred conformation of the molecule. longdom.org |

| ¹³C NMR (DEPT, APT) | Chemical Shifts (δ) | Carbon skeleton and number of attached protons. organicchemistrydata.org | Confirming the overall carbon framework and identifying quaternary, CH, CH₂, and CH₃ groups. |

A primary goal in asymmetric synthesis is to control the formation of stereoisomers. A reaction that produces a predominance of one stereoisomer over others is known as a stereoselective reaction. ntu.edu.sg NMR spectroscopy is a primary tool for quantifying the outcome of such reactions. qd-latam.com By integrating the signals corresponding to the different diastereomers in an NMR spectrum, researchers can calculate the diastereomeric ratio (d.r.), which provides a direct measure of the reaction's stereoselectivity. For example, in reactions creating a new chiral center adjacent to the serine backbone, the formation of syn and anti diastereomers can be monitored. The appearance of distinct sets of signals for the products and their relative integration values confirm the formation of isomers and quantify the degree of stereoselectivity.

Application of NMR Spectroscopy for Stereochemical Assignment

Enantiopurity Determination and Controlwordpress.comepo.orgwikipedia.org

Enantiopurity is a critical measure of success in asymmetric synthesis, reflecting the predominance of one enantiomer in a sample. wikipedia.org For chiral compounds derived from this compound, ensuring high enantiopurity is essential, particularly in pharmaceutical applications.

Enantiomeric excess (ee) is the standard measure of enantiopurity, defined as the absolute difference between the mole fractions of the two enantiomers. wikipedia.org An ee of 100% indicates an enantiomerically pure sample, while an ee of 0% indicates a racemic mixture. wikipedia.org

Several analytical methods are employed to determine the ee of this compound derivatives:

Chiral High-Performance Liquid Chromatography (HPLC) : This is one of the most common and reliable methods. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation. Quantification of the area under each peak allows for precise calculation of the ee. nih.gov

NMR Spectroscopy with Chiral Solvating Agents (CSAs) : In the presence of a chiral solvating agent, enantiomers can form transient diastereomeric complexes that exhibit distinct signals in the NMR spectrum. nih.gov By comparing the integration of these separated signals, the ee can be determined.

Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left- and right-circularly polarized light. nih.gov As enantiomers have mirror-image CD spectra, this method can be used for quantification, often by creating a calibration curve with samples of known enantiopurity. rsc.org

| Methodology | Principle | Advantages | Considerations |

|---|---|---|---|

| Chiral HPLC nih.gov | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | High accuracy and precision; widely applicable. Can quantify very high ee values (>99%). nih.gov | Requires method development to find a suitable chiral column and mobile phase. |

| NMR with Chiral Solvating Agents (CSAs) nih.gov | Formation of transient diastereomeric complexes with distinct NMR signals. | Rapid analysis without physical separation. | Signal separation may not be sufficient for all compounds; requires a suitable CSA. nih.gov |

| Circular Dichroism (CD) Spectroscopy nih.gov | Measures differential absorption of circularly polarized light by enantiomers. | Highly sensitive; can be adapted for high-throughput screening. rsc.org | Requires a chromophore near the chiral center; quantification often relies on calibration. nih.gov |

The stereochemical integrity of this compound is often leveraged to direct the stereochemical outcome of subsequent transformations. This is a form of substrate-controlled diastereoselection, where the existing chiral center influences the creation of new ones.

Key strategies include:

Substrate Control : The bulky N-trityl group can effectively shield one face of the molecule, directing an incoming reagent to the opposite, less-hindered face. This steric influence is a powerful tool for inducing asymmetry.

Reagent and Catalyst Control : The use of chiral reagents or catalysts can override or enhance the directing effect of the substrate. numberanalytics.com In reactions involving this compound derivatives, chiral catalysts can create a chiral environment around the reaction center, favoring the formation of one enantiomer or diastereomer.

Reaction Condition Optimization : Factors such as temperature, solvent, and the choice of base or other additives can significantly impact stereoselectivity. numberanalytics.com Lower temperatures often enhance selectivity by amplifying small differences in the activation energies of competing diastereomeric transition states. In one study, the reaction of N-trityliodoalanine (derived from this compound) with thiol nucleophiles proceeded with high stereocontrol, yielding lanthionine (B1674491) products with an enantiomeric excess greater than 98%. researchgate.net

Methodologies for Assessing Enantiomeric Excess (ee)

Conformational Studies of this compound-Containing Moleculescapes.gov.br

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional shape or conformation. For flexible molecules containing an this compound unit, understanding the preferred conformation(s) in solution is crucial. Conformational analysis is often performed using a combination of experimental techniques and theoretical calculations. nih.gov

¹H NMR spectroscopy, particularly through the analysis of NOE data, provides experimental insights into the spatial arrangement of atoms. mdpi.comnih.gov For example, observing an NOE between the trityl protons and protons on the serine backbone can help define the orientation of the bulky protecting group relative to the rest of the molecule. Theoretical methods, such as Density Functional Theory (DFT), are used to calculate the energies of different possible conformations, predicting the most stable structures. irb.hr These computational results are then benchmarked against experimental data to build a reliable model of the molecule's conformational landscape.

X-Ray Diffraction Studies for Solid-State Conformation

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. In the context of this compound, such studies provide definitive evidence of its conformation and the stereochemical integrity of its chiral center when incorporated into larger molecules.

Detailed research into the synthesis of macrocyclic scaffolds, such as the triserine (B1365512) trilactone found in the siderophore enterobactin (B1671361), has utilized this compound as a key starting material. High-resolution X-ray diffraction studies have been performed on a crucial N-trityl intermediate in this synthesis. acs.orgresearchgate.net The analysis of single crystals grown from a methylene (B1212753) chloride and methanol (B129727) solution revealed the conformational stability of the trilactone ring. acs.orgresearchgate.netresearchgate.net The crystallographic data confirmed the structure and provided precise measurements of the unit cell. acs.orgresearchgate.net

The study yielded the following crystallographic parameters for the N-trityl cyclotriseryl trilactone intermediate:

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimension (a) | 9.2495(5) Å |

| Unit Cell Dimension (b) | 11.3584(1) Å |

| Unit Cell Dimension (c) | 48.945(1) Å |

| Volume (V) | 5142.1(2) ų |

| Molecules per Unit Cell (Z) | 4 |

Solution-Phase Conformational Analysis

While X-ray crystallography provides a static picture of the molecule in the solid state, solution-phase analysis is essential for understanding the dynamic conformational behavior of molecules in a more biologically relevant environment. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for these investigations.

This compound is frequently used as a precursor for the synthesis of conformationally constrained peptide analogues, such as those containing lanthionine bridges. researchgate.netacs.org The conformational properties of these resulting peptides are then extensively studied in solution to understand how the structural constraints affect their biological activity. researchgate.net For instance, the conformational analysis of lanthionine-bridged enkephalin analogues, which can be synthesized from this compound derivatives, relies heavily on two-dimensional NMR techniques like HOHAHA (Homonuclear Hartmann-Hahn) and ROESY (Rotating-frame Overhauser Effect Spectroscopy). researchgate.net These methods provide data on short-range proton-proton distances (NOEs) and coupling constants, which are used as constraints for molecular modeling and computer simulations to determine the peptide's three-dimensional structure in solution. researchgate.net

In the study of siderophore analogues derived from the this compound-based trilactone, ¹H NMR was employed to study the solution coordination chemistry of the final ligand and its iron complexes. acs.org This analysis, along with circular dichroism, demonstrated that the chiral configuration enforced by the serine backbone persists in aqueous or methanolic solutions. acs.org

| Analytical Technique | Application in this compound Context | Key Findings |

|---|---|---|

| ¹H NMR | Analysis of siderophore analogues derived from this compound trilactone. acs.org | Characterized the solution coordination chemistry. acs.org |

| 2D NMR (HOHAHA, ROESY) | Conformational analysis of lanthionine-bridged peptides synthesized using this compound derivatives. researchgate.net | Provided distance constraints (NOEs) for molecular modeling. researchgate.net |

| Circular Dichroism | Analysis of ferric complexes of siderophore analogues. acs.org | Confirmed that the chirality from the serine scaffold is maintained in solution. acs.org |

These studies underscore the role of this compound as a critical building block whose stereochemical information is transferred and maintained in the final, more complex molecules, with solution-phase analytical methods being key to confirming these properties.

Future Research Directions and Emerging Applications

Development of Greener Synthetic Routes for N-Tritylserine

The pursuit of sustainable chemical manufacturing has spurred research into more environmentally benign methods for synthesizing protected amino acids, including this compound. The principles of green chemistry, such as maximizing atom economy, utilizing safer solvents, and employing catalytic processes, are central to these efforts. nih.gov

Contemporary strategies are moving away from traditional methods that may involve hazardous solvents and multiple purification steps. A notable advancement is the development of efficient one-pot methodologies. For instance, a modern protocol involves the reaction of trimethylsilyl (B98337) (TMS)-protected serine with trityl chloride (TrCl) in dimethylformamide (DMF). This method achieves a high yield of 92% within two hours at 0°C, showcasing improved efficiency. smolecule.com The use of silylated derivatives enhances both solubility and reactivity, contributing to a more streamlined process. smolecule.com

Future research is expected to focus on replacing conventional solvents with greener alternatives like water or biodegradable solvents and exploring solvent-less techniques such as mechanosynthesis (ball-milling) or microwave-assisted synthesis. nih.govacs.org The development of solid, reusable catalysts to facilitate the tritylation reaction could further minimize waste and environmental impact. nih.gov

Table 1: Comparison of Synthetic Routes for this compound

| Method | Key Features | Yield | Advantages |

| Traditional Method | Serine and trityl chloride in a solvent like dichloromethane (B109758) with a base (e.g., triethylamine). smolecule.com | 70-80% | Established procedure. smolecule.com |

| One-Pot TMS-Ester Method | TMS-serine reacts with trityl chloride in DMF. smolecule.com | 92% | High efficiency, shorter reaction time. smolecule.com |

| Catalytic OROP of Lactone | Organocatalytic Ring-Opening Polymerization of N-trityl-L-serine lactone using thiourea. smolecule.com | Near-quantitative | Bypasses harsh conditions, controlled polymerization. smolecule.com |

Exploration of this compound in Catalysis and Organocatalysis

This compound and its derivatives are emerging as valuable tools in the field of catalysis. Their inherent chirality and structural features are being exploited to develop new ligands for metal-catalyzed reactions and as direct organocatalysts.

A significant breakthrough is the use of N-trityl-L-serine lactone in organocatalytic ring-opening polymerization (OROP). smolecule.com This process, which can be catalyzed by mild thiourea-based catalysts, provides a controlled route to poly(serine ester)s, bypassing the harsh conditions often required in traditional polymerization. smolecule.com Furthermore, this compound esters have been identified as effective substrates in organocatalytic Mitsunobu reactions, a fundamental C-O bond-forming reaction in organic synthesis. scholaris.ca

Derivatives of this compound are also being used to synthesize complex chiral ligands for asymmetric catalysis. For example, N-trityl serine methyl ester serves as a starting material for a multi-step synthesis of chiral N,S-bidentate ligands. mdpi.com These ligands have been successfully applied in metal-catalyzed asymmetric reactions, including the Tsuji-Trost reaction and the addition of organozinc reagents to aldehydes, achieving high enantioselectivity. mdpi.com The trityl group itself, when dissociated as a cation, can act as a catalyst for certain C-C bond-forming reactions. researchgate.net

Table 2: Catalytic Applications of this compound and Derivatives

| Application | Derivative Used | Catalyst System | Reaction Type |

| Organocatalytic Polymerization | N-trityl-L-serine lactone | Thiourea | Ring-Opening Polymerization (OROP) smolecule.com |

| Asymmetric Synthesis | N-trityl serine methyl ester | Precursor for chiral N,S-ligands used with Palladium or Zinc | Tsuji-Trost, Diethylzinc addition mdpi.com |

| C-O Bond Formation | N-trityl serine esters | Organocatalyst | Mitsunobu Reaction scholaris.ca |

Advanced Strategies for Orthogonal Protecting Group Removal

In the multi-step synthesis of complex molecules like peptides and oligosaccharides, the ability to selectively remove one protecting group in the presence of others—a concept known as orthogonality—is crucial. organic-chemistry.orgnumberanalytics.com this compound is a key component in the design of sophisticated orthogonal protection schemes due to the unique reactivity of the trityl group.

The lability of the trityl group is highly dependent on the reaction conditions, particularly acidity. This allows for its selective cleavage. For instance, the N-trityl group can be removed under mildly acidic conditions that leave other acid-labile groups, such as tert-butyl (tBu) esters, intact. researchgate.net Furthermore, the electronic properties of the trityl group can be fine-tuned by adding substituents (e.g., methoxy (B1213986) groups) to the phenyl rings. This creates a spectrum of trityl-based protecting groups with varying acid sensitivity, enabling highly selective deprotection sequences. tubitak.gov.tr

This compound has been instrumental in the stereoconservative synthesis of orthogonally protected amino acids. researchgate.netresearchgate.net For example, it has been used to prepare lanthionine (B1674491) derivatives protected with Fmoc (base-labile) and Allyl/Alloc (removed by palladium catalysis) groups. This strategy allows for the selective deprotection and modification of different parts of the molecule, which is essential for constructing complex bridged peptides like nisin analogues. researchgate.net Non-acidic methods for detritylation, such as naphthalene-catalyzed lithiation, provide further orthogonal options. researchgate.net

Table 3: Orthogonal Protecting Group Schemes Involving this compound

| Nα-Protection | Side-Chain Protection | Deprotection Condition for Nα-Trityl | Orthogonal To |

| Trityl (Trt) | tert-butyl (tBu) | Mild acid (e.g., TFA-DCM 1:99) researchgate.net | Stronger acid needed for tBu researchgate.net |

| Trityl (Trt) | Fluorenylmethyloxycarbonyl (Fmoc) | Mild acid researchgate.net | Base (e.g., piperidine) for Fmoc organic-chemistry.org |

| Trityl (Trt) | Allyloxycarbonyl (Alloc) / Allyl | Mild acid researchgate.net | Pd(0) catalysis for Alloc/Allyl researchgate.netsigmaaldrich.com |

| Trityl (Trt) | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | Mild acid researchgate.net | Hydrazine for Dde sigmaaldrich.com |

Integration of this compound into Automated Synthesis Platforms

The automation of chemical synthesis, particularly solid-phase peptide synthesis (SPPS), has revolutionized the production of peptides for research and therapeutic development. shivajicollege.ac.invapourtec.com N-trityl-amino acids, including this compound, are well-suited for integration into these automated platforms. researchgate.netcsic.es

The use of the Nα-trityl group in SPPS offers distinct advantages. Its removal under very mild acidic conditions (e.g., dilute trifluoroacetic acid or acetic acid) is compatible with sensitive peptide sequences and post-translational modifications, such as glycosylation or phosphorylation, which might be degraded by the harsher acids used in standard Boc/Bzl strategies. researchgate.net This mild deprotection protocol makes the N-trityl strategy orthogonal to base-labile (Fmoc/tBu) and photolabile protecting groups, increasing the versatility of automated synthesis. researchgate.netcsic.es

The bulky trityl group also helps to prevent side reactions, such as the dehydration of serine derivatives or racemization at the alpha-carbon. google.com Researchers have successfully incorporated N-trityl-amino acids into peptide sequences using automated synthesizers, demonstrating the feasibility and benefits of this approach. researchgate.net The compatibility with various resins and coupling reagents like HATU/DIEA makes it a robust option for automated platforms, including those that utilize microwave energy to accelerate coupling and deprotection steps. researchgate.netbiotage.com

Computational Studies on this compound Reactivity and Stereocontrol

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the stereochemical outcomes of chemical reactions. beilstein-journals.orgnumberanalytics.comrsc.org While specific computational studies focusing exclusively on this compound are nascent, the application of these methods holds significant promise for elucidating its chemical behavior.

Future computational research could provide profound insights into several key areas. DFT calculations can be used to model the transition states of reactions involving this compound, such as its cyclization to form β-lactones or its participation in Mitsunobu reactions. scholaris.caresearchgate.netnih.gov Such studies could precisely map the energy profiles of reaction pathways and identify the key interactions responsible for stereocontrol. The significant steric bulk of the trityl group is expected to play a dominant role in directing the approach of reagents, and computational models can quantify these steric effects on transition state energies.

Furthermore, methods like Non-Covalent Interaction (NCI) analysis can be employed to visualize and understand the subtle forces (e.g., van der Waals, hydrogen bonding) that stabilize one transition state over another, thereby explaining observed stereoselectivity. rsc.org By calculating global chemical reactivity descriptors, researchers can predict the reactivity of different sites within the this compound molecule, guiding the design of new synthetic transformations. researchgate.netmdpi.com These computational insights will accelerate the rational design of catalysts and reaction conditions for stereoselective synthesis using this compound as a chiral building block.

Q & A

Basic: What established synthetic routes exist for N-tritylserine, and how do protecting group strategies influence its synthesis?

This compound is typically synthesized via selective protection of serine’s amino group using trityl chloride under basic conditions. The choice of protecting groups (e.g., trityl for amines, tert-butyl for carboxylates) is critical to avoid side reactions during peptide coupling or cyclization. For example, Dugave and Menez (1997) demonstrated that the trityl group’s steric bulk prevents racemization during lanthionine synthesis, enabling orthogonal deprotection . Key factors include solvent polarity (e.g., dichloromethane for tritylation) and reaction time to minimize overprotection.

Advanced: How can the cyclization efficiency of this compound derivatives be optimized for macrocyclic peptide synthesis?

Cyclization efficiency depends on template-mediated strategies. Meyer et al. (1997) achieved ~50% yield in enterobactin trilactone synthesis using a stannoxane template, bypassing β-lactonization challenges. Methodological considerations include:

- Template design : Metal coordination (e.g., tin) pre-organizes serine residues for intramolecular esterification.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity while minimizing aggregation.

- Temperature control : Slow addition at 0°C reduces side-product formation .

Basic: What spectroscopic and crystallographic techniques validate this compound’s structural integrity?

- NMR : H and C NMR confirm trityl group attachment (δ 7.2–7.4 ppm for aromatic protons) and α-proton coupling patterns.

- X-ray crystallography : Meyer et al. (1997) resolved the this compound intermediate’s orthorhombic crystal structure (space group P222), revealing planar ester linkages and trityl-group steric effects .

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks and fragmentation patterns.

Advanced: How should researchers address contradictions in reported solubility data for this compound across solvents?

Discrepancies often arise from impurities or crystallization conditions. To resolve contradictions:

- Controlled recrystallization : Compare solubility in methanol:CHCl (1:1) vs. acetonitrile, noting temperature-dependent polymorph formation .

- HPLC purity assessment : Quantify residual solvents or byproducts affecting solubility measurements.

- Contradiction analysis frameworks : Apply principal contradiction analysis to identify dominant factors (e.g., solvent polarity vs. crystal packing) .

Basic: How does this compound facilitate lanthionine derivative synthesis, and what are its limitations?

The trityl group protects serine’s amino group during sulfhydryl alkylation, enabling regioselective lanthionine formation. However, its bulkiness can hinder reaction rates in sterically congested systems. Dugave and Menez (1997) overcame this by using allo-threonine derivatives for crosslinking, balancing steric hindrance and reactivity .

Advanced: What computational methods predict this compound’s reactivity in peptide synthesis environments?

- DFT calculations : Model transition states for esterification or amidation to identify energy barriers.

- MD simulations : Analyze solvent accessibility of the trityl group in peptide chains to predict steric clashes.

- Docking studies : Assess interactions with enzymatic catalysts (e.g., lipases) for kinetic resolution .

Basic: What parameters are critical during this compound purification to ensure ≥98% purity?

- Chromatography : Use silica gel columns with ethyl acetate:hexane gradients (3:7 to 1:1) for optimal separation.

- Recrystallization : Methanol:water (4:1) yields high-purity crystals; monitor for residual trityl chloride via TLC (R 0.6 in EtOAc).

- Thermogravimetric analysis (TGA) : Detect solvent residues ≤0.5% .

Advanced: How should experimental designs account for this compound’s pH-dependent stability in aqueous media?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.